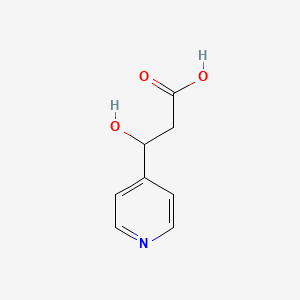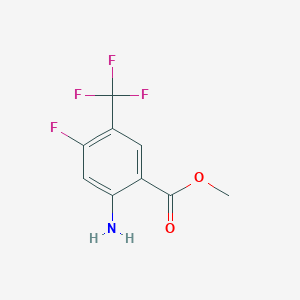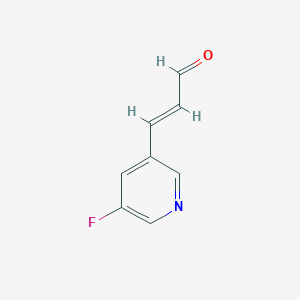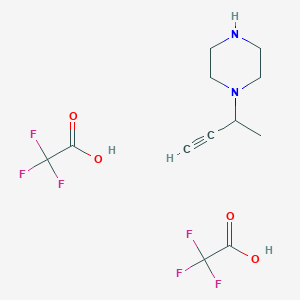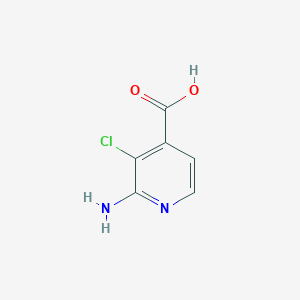
2-Amino-3-chloroisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloroisonicotinic acid: (CAS number: 1393573-06-2) is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 172.57 g/mol
准备方法
Synthetic Routes: The synthetic routes for 2-Amino-3-chloroisonicotinic acid involve the following steps:
Chlorination of Isophthalic Acid: Isophthalic acid undergoes chlorination to form 2,6-dichloroisophthalic acid.
Amidation Reaction: The 2,6-dichloroisophthalic acid reacts with ammonia or an amine (such as methylamine) to yield this compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient and cost-effective production.
化学反应分析
Reactions: 2-Amino-3-chloroisonicotinic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substitution reactions can occur at the chlorine atom.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Employ reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Chlorine substitution can be achieved using nucleophilic reagents like ammonia or amines.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction leads to the amino compound.
科学研究应用
2-Amino-3-chloroisonicotinic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibitors or receptor ligands.
Medicine: Potential therapeutic agents due to their structural features.
Industry: As intermediates in pharmaceutical synthesis.
作用机制
The exact mechanism of action for this compound depends on its specific application. it likely involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of relevant pathways.
相似化合物的比较
While 2-Amino-3-chloroisonicotinic acid is unique in its structure, similar compounds include 3-amino-2-chloropyridine-4-carboxylic acid (CAS number: 58483-94-6) . Both compounds share common functional groups but differ in their substitution patterns.
属性
分子式 |
C6H5ClN2O2 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC 名称 |
2-amino-3-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) |
InChI 键 |
RJEDZLTXVLAFRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


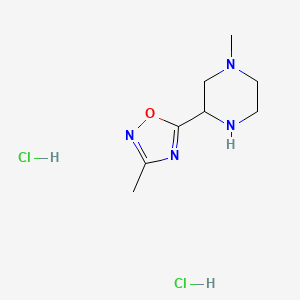
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
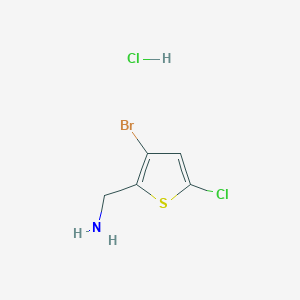
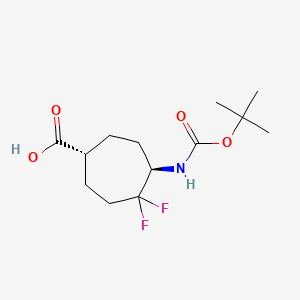
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)
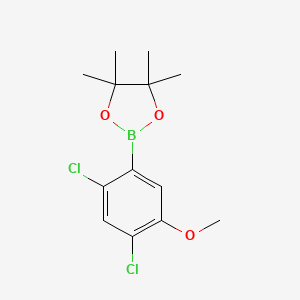
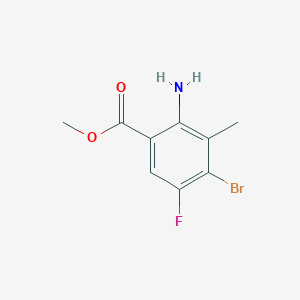
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
